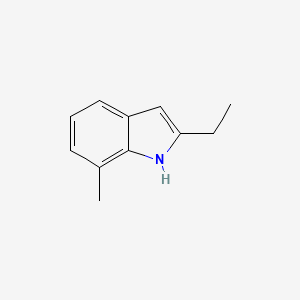

2-ethyl-7-methyl-1H-indole

Description

Significance of Substituted Indole (B1671886) Scaffolds in Modern Organic Synthesis and Materials Science Research

The indole scaffold is a recurring motif in thousands of biologically active compounds, including essential amino acids like tryptophan, neurotransmitters such as serotonin, and complex alkaloids. mdpi.com This widespread natural occurrence has inspired chemists to develop a multitude of synthetic methods to access diversely functionalized indole derivatives. organic-chemistry.org In medicinal chemistry, these scaffolds are integral to drugs with applications across various therapeutic areas, including anti-inflammatory, anticancer, antiviral, and antimicrobial agents. nih.gov The indole ring's unique electronic structure allows it to participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, making it an effective pharmacophore for designing enzyme inhibitors and receptor ligands.

Beyond pharmaceuticals, substituted indoles are gaining traction in materials science. Their inherent aromatic and electron-rich nature makes them suitable building blocks for organic electronic materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to introduce specific functional groups onto the indole core allows for the precise tuning of photophysical properties like absorption, emission, and charge transport characteristics. For instance, polymerization of functionalized indoles can lead to conductive polymers with potential applications in sensors and electronic devices.

Overview of Alkyl-Substituted Indole Derivatives in Contemporary Chemical Literature

Alkyl groups are among the most common substituents on the indole ring, and their position significantly influences the compound's properties. The introduction of simple alkyl groups like methyl or ethyl can alter a molecule's lipophilicity, steric profile, and metabolic stability.

C2-Alkylation: Substitution at the C2 position is a common strategy in drug design. A 2-alkyl group can enhance the stability of the indole ring and provide a vector for further functionalization. Numerous synthetic methods, including the classic Fischer indole synthesis, provide reliable access to 2-substituted indoles. organic-chemistry.org

C3-Alkylation: The C3 position is the most nucleophilic site on the indole ring, making direct alkylation a common transformation. However, controlling this reactivity is a key synthetic challenge.

Benzene (B151609) Ring Alkylation (C4-C7): Alkylation on the carbocyclic part of the indole nucleus, particularly at the C7 position, can introduce significant steric effects. A substituent at C7 can hinder rotation and influence the conformation of groups at the N1 or C2 positions, a feature that can be exploited to lock a molecule into a specific bioactive conformation. The synthesis of 7-alkylindoles often requires specific strategies, such as starting from a pre-substituted aniline (B41778) derivative. google.com

The contemporary chemical literature contains numerous examples of how these substitutions are used. For instance, N-alkylation is a common method to modify the properties of indole-based compounds, often by reacting the indole with an alkyl halide after deprotonation. The choice of alkyl group—from simple methyl to more complex chains—is a critical step in structure-activity relationship (SAR) studies aimed at optimizing drug candidates.

Elucidating the Current Research Landscape Pertaining to 2-Ethyl-7-methyl-1H-indole

A review of the current scientific literature reveals that This compound is not a widely studied compound. There are no extensive reports detailing its specific biological activities or material applications. However, its structure is representative of a class of disubstituted indoles whose properties and synthetic accessibility can be reliably predicted based on established chemical principles and knowledge of closely related analogues.

Proposed Synthesis

The most logical and established method for synthesizing this compound is the Fischer indole synthesis . wikipedia.org This venerable reaction, discovered in 1883, remains one of the most versatile and widely used methods for preparing indole rings. byjus.com The synthesis would proceed via the acid-catalyzed cyclization of a specific arylhydrazone. alfa-chemistry.com

The proposed Fischer synthesis route involves two main steps:

Hydrazone Formation: The reaction between (2-methyl-6-ethyl)phenylhydrazine and butanal would form the corresponding hydrazone intermediate.

Indolization: The hydrazone, when treated with an acid catalyst (such as polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid), undergoes a complex rearrangement. wikipedia.org This involves tautomerization to an enamine, followed by a crucial byjus.combyjus.com-sigmatropic rearrangement that forms a new carbon-carbon bond. Subsequent cyclization and the elimination of an ammonia (B1221849) molecule yield the final aromatic indole product. byjus.com

The choice of butanal as the carbonyl partner ensures that the ethyl group is installed specifically at the C2 position of the indole ring, while the substitution pattern of the starting phenylhydrazine (B124118) dictates the placement of the methyl group at the C7 position.

Predicted Chemical and Physical Properties

| Property | Predicted Value / Description |

| Molecular Formula | C₁₁H₁₃N |

| Molecular Weight | 159.23 g/mol |

| Appearance | Likely a colorless to pale yellow solid or oil at room temperature. |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) and poorly soluble in water. |

| ¹H NMR Spectrum | NH Proton: A broad singlet around δ 8.0-8.5 ppm. Aromatic Protons: Three signals in the aromatic region (δ 6.8-7.5 ppm) corresponding to the protons at C4, C5, and C6. Ethyl Group: A quartet for the CH₂ group (around δ 2.7-2.9 ppm) and a triplet for the CH₃ group (around δ 1.2-1.4 ppm). Methyl Group: A singlet for the C7-CH₃ group (around δ 2.4-2.6 ppm). |

| ¹³C NMR Spectrum | Aromatic Carbons: Signals expected in the δ 110-140 ppm range. Ethyl Group: Signals for the CH₂ and CH₃ carbons would appear upfield. Methyl Carbon: A signal for the C7-CH₃ carbon would also be in the upfield region. |

Potential Research Significance

The specific substitution pattern of this compound suggests potential utility in several research areas. The C7-methyl group provides steric bulk near the nitrogen atom, which could be used to control intermolecular interactions or influence the binding orientation of the molecule in a biological pocket. The C2-ethyl group modifies the electronic profile of the pyrrole (B145914) ring and serves as a potential site for further chemical elaboration. This combination makes the scaffold an interesting, albeit unexplored, starting point for the synthesis of novel bioactive compounds or functional organic materials. Its study would contribute to a more comprehensive understanding of structure-property relationships within the vast family of indole derivatives.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-7-methyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-3-10-7-9-6-4-5-8(2)11(9)12-10/h4-7,12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAABYPSMBFAHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC=CC(=C2N1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 2 Ethyl 7 Methyl 1h Indole

Classical Annulation Reactions for Indole (B1671886) Ring Formation Applied to 2-Ethyl-7-methyl-1H-indole Precursors

The formation of the indole ring system has been a subject of extensive study for over a century, leading to the development of several named reactions that remain fundamental in organic synthesis. The application of these classical methods to the synthesis of this compound requires careful selection of appropriately substituted starting materials.

Adaptations of the Fischer Indole Synthesis for Substituted Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the most widely used methods for constructing the indole core. rsc.orgatamanchemicals.com The reaction involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone. researchgate.net For the specific synthesis of this compound, this method would be adapted by reacting o-tolylhydrazine (B1593758) (or its hydrochloride salt) with 2-pentanone.

The general mechanism commences with the formation of an o-tolylhydrazone from the condensation of o-tolylhydrazine and 2-pentanone. This hydrazone is then treated with an acid catalyst, such as hydrochloric acid, sulfuric acid, polyphosphoric acid (PPA), or a Lewis acid like zinc chloride. bhu.ac.in The acidic conditions facilitate a bhu.ac.inbhu.ac.in-sigmatropic rearrangement of the enehydrazine tautomer, followed by the elimination of ammonia (B1221849) and subsequent aromatization to yield the final indole product. The choice of acid catalyst and reaction conditions is crucial and can significantly influence the yield. researchgate.net

| Precursors for Fischer Synthesis | Reagents/Conditions | Product |

| o-Tolylhydrazine | 2-Pentanone, Acid Catalyst (e.g., PPA, HCl, ZnCl₂) | This compound |

While the Fischer synthesis is robust, a potential challenge with unsymmetrical ketones like 2-pentanone is the possibility of forming two regioisomeric indoles. However, the reaction conditions can often be optimized to favor the desired 2,7-disubstituted product.

Considerations for the Bartoli Indole Synthesis in 7-Methyl-Indole Formation

The Bartoli indole synthesis is a highly effective and flexible method for preparing 7-substituted indoles. wikipedia.orgscribd.com It involves the reaction of an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent. bhu.ac.inwikipedia.org This methodology is particularly well-suited for the synthesis of this compound.

The key starting materials would be o-nitrotoluene (2-nitrotoluene) and 1-propenylmagnesium bromide (the Grignard reagent derived from 1-bromopropene is not the correct precursor for a 2-ethyl group). A more appropriate vinyl Grignard for this synthesis would be vinylmagnesium bromide, which would react with a suitable precursor. To obtain the 2-ethyl substituent, a modification is required. The standard Bartoli reaction with vinylmagnesium bromide on o-nitrotoluene would yield 7-methylindole (B51510). To introduce the 2-ethyl group, one could potentially use a more complex vinyl Grignard, or more practically, functionalize the 7-methylindole product in a subsequent step.

However, a direct approach could involve using 1-butenylmagnesium bromide. The mechanism proceeds through the addition of the Grignard reagent to the nitro group, followed by a bhu.ac.inbhu.ac.in-sigmatropic rearrangement and subsequent cyclization and aromatization. wikipedia.org A significant advantage of the Bartoli synthesis is that the steric hindrance from the ortho-substituent (the methyl group in o-nitrotoluene) generally leads to higher yields. wikipedia.org

| Precursors for Bartoli Synthesis | Reagents/Conditions | Product |

| o-Nitrotoluene | 1-Butenylmagnesium bromide (3 equivalents), THF | This compound |

Reissert Indole Synthesis Variants for 2-Substituted Indoles

The Reissert indole synthesis is another classical method that begins with an o-nitrotoluene derivative. wikipedia.org In its original form, the reaction involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide. wikipedia.org This is followed by reductive cyclization using reagents such as zinc in acetic acid to yield an indole-2-carboxylic acid, which can be subsequently decarboxylated by heating to give the parent indole. wikipedia.org

To apply this to the synthesis of this compound, a variant of the Reissert reaction is necessary. Instead of diethyl oxalate, one could use ethyl propionylacetate or a similar β-keto ester in the initial condensation step with o-nitrotoluene. The subsequent reductive cyclization and decarboxylation sequence would then lead to the desired this compound. This method is noted for its utility in preparing 2-substituted indoles. bhu.ac.incore.ac.uk

| Precursor | Reagents/Conditions | Intermediate | Final Step | Product |

| o-Nitrotoluene | 1. Ethyl propionylacetate, Base (e.g., KOEt) 2. Reductive Cyclization (e.g., Zn/AcOH) | This compound-3-carboxylic acid | Decarboxylation (Heat) | This compound |

Madelung and Bischler-Möhlau Indole Syntheses Relevant to the this compound Structure

Madelung Synthesis: This method involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. atamanchemicals.comwikipedia.org For the target molecule, the specific precursor would be N-propionyl-o-toluidine. The reaction requires a strong base, such as sodium ethoxide or potassium tert-butoxide, and harsh reaction temperatures, often between 200–400 °C. bhu.ac.inwikipedia.org The mechanism involves the deprotonation of both the amide nitrogen and the benzylic methyl group, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl, and subsequent dehydration to form the indole ring. wikipedia.org While the conditions are vigorous, modern variations using organolithium bases can proceed under milder conditions. bhu.ac.inwikipedia.org

Bischler-Möhlau Indole Synthesis: The classical Bischler-Möhlau synthesis involves the reaction of an α-haloketone with an excess of an arylamine, typically leading to 2-arylindoles. wikipedia.orgresearchgate.net Its direct application for a 2-alkylindole like this compound is less common. A conceivable, though non-traditional, adaptation might involve the reaction of 1-bromo-2-pentanone with o-toluidine. The reaction would proceed through the initial formation of an α-aminoketone, which then undergoes acid-catalyzed cyclization and dehydration. However, this reaction is known for sometimes producing unpredictable regioselectivity and requiring harsh conditions. wikipedia.org

| Synthesis Name | Precursor | Reagents/Conditions | Product |

| Madelung | N-Propionyl-o-toluidine | Strong Base (e.g., NaOEt, t-BuOK), High Temperature (200-400 °C) | This compound |

| Bischler-Möhlau (Adapted) | o-Toluidine | 1-Bromo-2-pentanone, Acid Catalyst | This compound |

Modern Catalytic Approaches to this compound Synthesis

The development of transition-metal catalysis has provided powerful and efficient alternatives to classical methods for heterocycle synthesis, often proceeding under milder conditions with greater functional group tolerance. arabjchem.orgmdpi.com

Transition-Metal-Catalyzed Cyclizations and Cross-Coupling Strategies

Palladium and copper-catalyzed reactions are at the forefront of modern indole synthesis. mdpi.com Several strategies could be envisioned for the synthesis of this compound.

One prominent approach is the Larock indole synthesis , which involves the palladium-catalyzed annulation of an alkyne with an o-haloaniline. For the target molecule, this would entail the reaction of 2-iodo-6-methylaniline (B1600956) with 1-butyne. The palladium catalyst, often in the presence of a suitable ligand, facilitates the coupling and subsequent cyclization to form the indole ring directly.

Another powerful strategy is the direct C-H functionalization of a pre-formed indole ring. Starting with 7-methyl-1H-indole, a transition-metal catalyst could be used to selectively activate the C-H bond at the C2 position for subsequent coupling with an ethylating agent. For instance, palladium catalysts have been shown to facilitate C-H activation at the indole's 2-position. This approach avoids the need to construct the indole ring and instead modifies a simpler indole precursor.

Finally, intramolecular cyclization reactions catalyzed by transition metals offer a further route. For example, an appropriately substituted o-alkenylaniline could undergo an intramolecular C-N bond formation. A substrate like N-acetyl-2-(but-1-en-1-yl)-6-methylaniline could be cyclized using a copper or palladium catalyst to form the protected indole, which can then be deprotected. mdpi.com

| Catalytic Strategy | Precursors | Catalyst System (Example) | Product |

| Larock Annulation | 2-Iodo-6-methylaniline, 1-Butyne | Pd(OAc)₂, Ligand (e.g., PPh₃) | This compound |

| C-H Ethylation | 7-Methyl-1H-indole, Ethylating agent (e.g., ethyl halide) | Pd Catalyst | This compound |

| Intramolecular Cyclization | N-Protected 2-(but-1-en-1-yl)-6-methylaniline | Cu(OAc)₂ or Pd(OAc)₂ | This compound (after deprotection) |

These modern catalytic methods often provide higher yields and regioselectivity compared to their classical counterparts, making them increasingly popular in both academic and industrial settings. arabjchem.org

Organocatalytic Methods for Indole Annulation

Organocatalysis has emerged as a powerful tool in heterocyclic synthesis, offering a metal-free alternative for constructing complex molecular architectures. acs.org These methods often rely on the activation of substrates through the formation of transient, reactive intermediates like enamines or iminium ions. While specific organocatalytic routes to this compound are not extensively documented, established strategies for indole synthesis can be adapted.

A plausible organocatalytic approach would involve the asymmetric synthesis of indole-based chiral heterocycles, which can be subsequently transformed. acs.org For instance, a cascade reaction catalyzed by a chiral organic molecule, such as quinine, could be employed. acs.orgnih.gov Such a reaction might involve the vinylogous Michael addition of a nucleophile to an activated precursor, followed by a series of cyclization and rearrangement steps to build the indole framework. acs.orgnih.gov The design of platform molecules, like vinylindoles or indolylmethanols, is central to this strategy, allowing for diverse and complex constructions through reactions with high atom economy and enantiocontrol. acs.org

The following table outlines representative organocatalytic systems used in the synthesis of complex indole derivatives, which could be conceptually applied to precursors for this compound.

| Catalyst | Reactant A | Reactant B | Reaction Type | Solvent | Key Feature |

| Quinine | 2-Ethylidene 1,3-indandione | Isatylidene-malononitrile | Cascade (Vinylogous Michael/Aldol/etc.) | THF | High diastereoselectivity; forms complex spiro-bridged heterocycles. acs.orgnih.gov |

| Chiral Phosphoric Acid | Indole | Aldehyde/Ketone | Friedel-Crafts Alkylation | Toluene | Asymmetric C-C bond formation. |

| Proline | o-nitro-toluene derivative | Carbonyl compound | Condensation/Cyclization | DMSO | Metal-free annulation. |

This table is illustrative of general organocatalytic strategies applicable to indole synthesis.

Photoredox Catalysis in C-C and C-N Bond Formation Leading to Indoles

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. beilstein-journals.orgacs.org This approach utilizes a photocatalyst, typically a ruthenium or iridium complex, that absorbs visible light to initiate single-electron transfer (SET) processes. acs.orgacs.org

For the synthesis of substituted indoles, photoredox catalysis can facilitate key C-C and C-N bond-forming reactions. One strategy involves the dual catalytic C-2 acylation of an N-protected indole, where a photocatalyst and a transition-metal catalyst work in concert. researchgate.net To synthesize this compound, a precursor such as 7-methylindole could potentially be functionalized at the C-2 position. A photoredox-mediated reaction could generate an acyl radical from an aldehyde, which is then coupled to the indole core via a C-H activation mechanism. researchgate.net

Another powerful application is the dearomative arylcarboxylation of indoles with CO2. nih.gov This method proceeds via successive single electron transfers to generate benzylic radicals and anions as key intermediates, allowing for the construction of indoline-3-carboxylic acids. nih.gov While this specific reaction builds an indoline (B122111), the principles of generating radical intermediates via photoredox catalysis are broadly applicable to various indole functionalizations. For instance, a styryl aryl azide (B81097) can be converted into an indole inside living cells under photocatalytic conditions, demonstrating the power of this method for C-N bond formation and cyclization. acs.org

The table below summarizes key aspects of photoredox-catalyzed reactions relevant to indole synthesis.

| Photocatalyst | Substrate Type | Reagent | Reaction Type | Key Outcome |

| fac-[Ir(ppy)3] | N-pyrimidylindole | Aldehyde | Dual Photoredox/Palladium Catalysis | C-2 Acylation of Indole. researchgate.net |

| Ir-catalyst | Indole derivative with aryl bromide | CO2 | Reductive Dearomative Arylcarboxylation | Synthesis of Indoline-3-carboxylic acids. nih.gov |

| Eosin Y | Styryl aryl azide | - | Intracellular Cyclization | Bioorthogonal synthesis of indoles. acs.org |

This table showcases the versatility of photoredox catalysis in indole functionalization.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. researchgate.net The synthesis of indoles, including this compound, has benefited significantly from these advancements. openmedicinalchemistryjournal.comtandfonline.com

Development of Atom-Economical Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the final product. Syntheses with high atom economy, such as addition and cyclization reactions, are inherently less wasteful. Transition-metal-catalyzed C-H bond functionalization is a prime example of an atom-economical strategy, as it avoids the need for pre-functionalized starting materials. acs.org

A palladium-catalyzed dehydrogenative cross-coupling of a 7-methylindole with an appropriate coupling partner could directly install the ethyl group at the C-2 position. acs.org Similarly, Lewis acid-catalyzed migratory cycloisomerization of o-amido alkynols represents a 100% atom-economic route to C2-substituted indoles, where all atoms of the starting material are incorporated into the product. nih.govacs.org The Nenitzescu indole synthesis, involving the condensation of a benzoquinone with an enamine, is another classic reaction valued for its atom economy in creating complex indole structures. numberanalytics.com

Exploration of Solvent-Free or Environmentally Benign Solvent Systems

Eliminating or replacing traditional volatile organic solvents is a key goal of green chemistry. Solvent-free reactions, often facilitated by microwave irradiation or ball milling, can lead to significantly reduced reaction times, cleaner reaction profiles, and simplified workups. organic-chemistry.orgnepjol.infocdnsciencepub.com The synthesis of bis(indolyl)methanes, for example, has been achieved efficiently under solvent-free conditions using catalysts like nano-TiO2 or simply by heating. beilstein-journals.org

Water is an ideal green solvent, and its use in indole synthesis is highly desirable. openmedicinalchemistryjournal.com For instance, the Br2-catalyzed synthesis of bis(indolyl)methanes has been successfully demonstrated in water. beilstein-journals.org Another green alternative is the use of polyethylene (B3416737) glycol (PEG) as a reaction medium, which is non-toxic, biodegradable, and recyclable. openmedicinalchemistryjournal.com

| Method | Catalyst/Medium | Substrates | Key Advantage |

| Microwave-Assisted Synthesis | Sodium Bicarbonate (solid-state) | Anilines, Phenacyl bromides | Solvent-free, rapid, avoids toxic metal catalysts. organic-chemistry.org |

| Visible Light Irradiation | None | Indoles, Benzaldehydes | Catalyst and solvent-free. openmedicinalchemistryjournal.com |

| Aqueous Synthesis | Bromine | Indoles, Carbonyl compounds | Utilizes water as a green solvent. beilstein-journals.org |

| PEG-Mediated Synthesis | Polyethylene Glycol (PEG-600) | N-methyl indole, Aldehydes | Recyclable solvent, environmentally friendly. openmedicinalchemistryjournal.com |

This table highlights green approaches to indole synthesis that minimize solvent use.

Heterogeneous and Recyclable Catalysis in Indole Synthesis

Supported platinum catalysts, such as Pt on niobia (Pt/Nb2O5) or zeolite (Pt/HBEA), have been shown to be effective for the acceptorless dehydrogenative cyclization of 2-(2-aminophenyl)ethanol (B1265811) derivatives to form indoles. rsc.org These catalysts are reusable and operate under neutral conditions without the need for additives. rsc.org Similarly, nano-TiO2 has been used as a recyclable heterogeneous catalyst for the synthesis of bis(indolyl)methanes under solvent-free conditions. beilstein-journals.org The development of such robust and recyclable catalytic systems is crucial for the sustainable industrial-scale production of indole derivatives. nih.govrsc.org

Mechanistic Investigations of this compound Synthetic Pathways

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and expanding the scope of a synthetic method. For the synthesis of this compound, several classical and modern reaction mechanisms are relevant.

The Fischer indole synthesis is one of the oldest and most reliable methods. Its mechanism proceeds through several key steps:

Formation of a phenylhydrazone from an arylhydrazine (e.g., 2-methylphenylhydrazine) and a ketone (e.g., 2-pentanone).

Protonation and tautomerization to an enehydrazine intermediate.

A organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement (the key C-C bond-forming step).

Loss of ammonia and subsequent cyclization and aromatization to form the indole ring.

In Lewis acid-catalyzed migratory cycloisomerization , a plausible mechanism for forming a C2-substituted indole from an o-amido alkynol involves:

Activation of the alkyne by the Lewis acid (e.g., Zn(OTf)2). acs.org

An intramolecular 5-endo-dig cyclization of the amide nitrogen onto the activated alkyne. acs.org

Protolysis to generate a C2-substituted indole intermediate. acs.org

A subsequent Lewis acid-activated carbonyl migration from the nitrogen to the oxygen of the side chain to yield the final product. Crossover experiments have confirmed this migration occurs via an intramolecular pathway. nih.govacs.org

For photoredox-catalyzed reactions , the mechanism is initiated by the photoexcitation of the catalyst. In a reductive quenching cycle, the excited photocatalyst is reduced by a sacrificial electron donor. The resulting highly reducing catalyst can then reduce a substrate, such as an aryl halide, to generate a radical intermediate that drives the subsequent bond-forming steps. beilstein-journals.orgacs.org In the case of the C-2 acylation of indoles, a dual catalytic cycle is proposed where the photocatalyst generates an acyl radical, and a palladium catalyst facilitates the C-H activation and cross-coupling at the indole C-2 position. researchgate.net

Elucidation of Reaction Intermediates and Transition States

The initial step of the reaction between (2-methylphenyl)hydrazine and butanal is the formation of the corresponding (2-methylphenyl)hydrazone of butanal . This occurs through a standard condensation reaction with the elimination of a water molecule.

Under acidic conditions, the hydrazone undergoes tautomerization to form the more reactive ene-hydrazine intermediate. This species is crucial as it contains the necessary arrangement of atoms for the subsequent key bond-forming step.

The rate-determining step of the Fischer indole synthesis is a evitachem.comevitachem.com-sigmatropic rearrangement of the protonated ene-hydrazine. This concerted pericyclic reaction proceeds through a chair-like six-membered transition state . In this transition state, a new carbon-carbon bond is formed between the C3 of the ene-hydrazine and the C6 of the benzene (B151609) ring, while the weak nitrogen-nitrogen bond is cleaved.

The rearrangement leads to a di-imine intermediate , which is not typically isolated. This intermediate rapidly undergoes cyclization, driven by the nucleophilic attack of the amino group onto the imine carbon. The resulting cyclized intermediate then eliminates a molecule of ammonia under the acidic conditions, leading to the formation of the aromatic indole ring. The final product is the thermodynamically stable This compound .

Table 2: Key Reaction Intermediates in the Fischer Indole Synthesis of this compound

| Intermediate Number | Intermediate Name | Structure |

|---|---|---|

| I | (2-Methylphenyl)hydrazone of butanal | |

| II | Ene-hydrazine | |

| III | Di-imine Intermediate | |

| IV | Cyclized Aminal |

Advanced Reactivity and Reaction Mechanisms of 2 Ethyl 7 Methyl 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

The indole ring is an electron-rich aromatic system, rendering it highly susceptible to electrophilic attack. evitachem.com The preferred site of electrophilic substitution in indoles is typically the C3 position, as this allows for the formation of a thermodynamically stable intermediate that preserves the aromaticity of the benzene (B151609) ring. bhu.ac.in However, the presence of alkyl substituents, such as the ethyl group at C2 and the methyl group at C7 in 2-ethyl-7-methyl-1H-indole, can modulate this reactivity.

Regioselectivity and Directing Effects of Ethyl and Methyl Substituents

The ethyl group at the C2 position and the methyl group at the C7 position exert distinct electronic and steric effects that influence the regioselectivity of electrophilic aromatic substitution. Both are electron-donating groups, which further enhances the electron density of the indole nucleus, making it even more reactive towards electrophiles than unsubstituted indole.

The C2 position is already substituted, and electrophilic attack at this position is generally unfavorable. The C3 position remains the most nucleophilic and sterically accessible site for electrophilic attack. The ethyl group at C2, through its electron-donating inductive effect, stabilizes the transition state leading to C3 substitution.

Functionalization at the C3 Position: Alkylation, Acylation, and Halogenation

The C3 position of this compound is the principal site for a variety of functionalization reactions.

Alkylation: Friedel-Crafts alkylation reactions can introduce an alkyl group at the C3 position. thieme-connect.com For instance, reaction with alkyl halides in the presence of a Lewis acid would yield the corresponding 3-alkyl-2-ethyl-7-methyl-1H-indole. The reaction of indoles with Michael acceptors under acidic conditions also leads to 3-substituted products. bhu.ac.in

Acylation: Vilsmeier-Haack formylation, using a mixture of phosphorus oxychloride and dimethylformamide, is a classic method for introducing a formyl group at the C3 position of indoles. Similarly, Friedel-Crafts acylation with acyl chlorides or anhydrides in the presence of a Lewis acid would result in the formation of a 3-acyl-2-ethyl-7-methyl-1H-indole.

Halogenation: Halogenation of indoles, for example with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), readily occurs at the C3 position to yield 3-halo-2-ethyl-7-methyl-1H-indoles. These halogenated indoles are versatile intermediates for further functionalization through cross-coupling reactions. chim.it

A summary of expected C3 functionalization reactions is presented below:

| Reaction Type | Reagents | Expected Product |

| Alkylation | R-X / Lewis Acid | 3-Alkyl-2-ethyl-7-methyl-1H-indole |

| Acylation | RCOCl / Lewis Acid | 3-Acyl-2-ethyl-7-methyl-1H-indole |

| Halogenation | NBS or NCS | 3-Halo-2-ethyl-7-methyl-1H-indole |

Reactivity at Other Positions (C4, C5, C6) under Specific Conditions

While C3 is the most reactive site, functionalization at other positions on the carbocyclic ring (C4, C5, and C6) is possible, often requiring specific directing groups or reaction conditions. frontiersin.org The presence of the C7-methyl group can influence the reactivity of the adjacent C6 position.

Under strongly acidic conditions, protonation of the indole occurs at C3, deactivating the pyrrole (B145914) ring towards electrophilic attack. bhu.ac.in In such cases, electrophilic substitution can be directed to the benzene ring, with the C5 position being a likely site of reaction due to the directing influence of the indole nitrogen. bhu.ac.in For instance, nitration of 2-methylindole (B41428) under strongly acidic conditions yields the 5-nitro derivative. bhu.ac.in

Recent advances in C-H activation methodologies have enabled the direct functionalization of the C4, C5, and C6 positions of the indole ring, often utilizing a removable directing group at the N1 or C3 position. researchgate.net While specific studies on this compound are limited, these advanced techniques could potentially be adapted to achieve regioselective functionalization at these less reactive positions.

Nucleophilic Reactions and Annulation Strategies Involving the Indole Nitrogen

The nitrogen atom of the indole ring, while not strongly basic, possesses a moderately acidic N-H proton and can participate in a range of nucleophilic reactions upon deprotonation. researchgate.net

N-H Acidity and Anion Formation for Subsequent Transformations

The N-H proton of this compound can be abstracted by a strong base, such as sodium hydride (NaH) or an organolithium reagent, to form the corresponding indolyl anion. bhu.ac.intandfonline.com This anion is a potent nucleophile and can react with various electrophiles.

Alkylation and acylation at the nitrogen atom can be readily achieved by treating the indolyl anion with alkyl halides or acyl chlorides, respectively. bhu.ac.intandfonline.com The choice of base and solvent can influence the site of reaction (N vs. C3), with more ionic salts favoring N-substitution. bhu.ac.in

Construction of Fused Polycyclic Systems via N-Substituted Indoles

N-substituted indoles are valuable precursors for the synthesis of fused polycyclic systems. researchgate.net These complex architectures are often found in natural products and pharmaceutically active compounds.

One common strategy involves the intramolecular cyclization of an N-substituted indole bearing a reactive functional group. For example, an N-alkylated indole with a tethered electrophilic center can undergo intramolecular cyclization to form a new ring fused to the indole nucleus. Palladium-catalyzed annulation reactions of N-substituted indoles have also been developed to construct fused systems. researchgate.net

Furthermore, cycloaddition reactions involving the indole nucleus can lead to the formation of polycyclic structures. For instance, the dearomatization of indoles via [4+2] cycloaddition reactions with dienes has been demonstrated as a reliable method for synthesizing complex ring systems. nih.govacs.org

Cycloaddition Reactions (e.g., [3+2] cycloadditions) Involving the Indole Core

The C2-C3 double bond of the indole nucleus in this compound can participate as a 2π-electron component in various cycloaddition reactions, providing access to complex, fused indoline (B122111) architectures. Among these, [3+2] cycloadditions are particularly valuable for rapidly building molecular complexity.

In these reactions, the indole derivative reacts with a three-atom component to form a five-membered ring fused to the indole core. For instance, nickel(II)-catalyzed formal [3+2] cycloadditions between N-substituted indoles and donor-acceptor cyclopropanes have been developed to synthesize cyclopenta[b]indoles with high regioselectivity and good diastereoselectivity. mdpi.com Similarly, reactions with vinyl aziridines and vinyl epoxides can yield pyrroloindoline and furoindoline scaffolds, respectively. acs.org These transformations often proceed with high efficiency and can preserve the N-H group, which is crucial for further functionalization. acs.org

A significant challenge in these reactions is the dearomatization of the indole system. nih.gov Photocatalysis has emerged as a powerful tool to facilitate such transformations. For example, a direct dearomative photocatalyzed [3+2] cycloaddition between indoles and vinyldiazo reagents has been described, enabled by oxidizing chromium(III) or ruthenium(II) photocatalysts. nih.gov These reactions are initiated by the oxidation of the electron-rich indole to a radical cation, which is then attacked by the nucleophilic vinyldiazo species. nih.gov The presence of a free N-H group on the indole is often essential for the reaction to proceed. nih.gov For this compound, the C2-ethyl group would sterically influence the approach of the reacting partner, potentially affecting the diastereoselectivity of the resulting fused indoline product.

| Indole Substrate | Reactant | Catalyst/Conditions | Product Type | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| 3-Substituted Indoles | Vinyl Aziridines | t-BuOK, BEt₃ | Pyrroloindolines | Up to 96% yield, 9:1 dr | acs.org |

| N-Substituted Indoles | Donor-Acceptor Cyclopropanes | Ni(II) catalyst | Cyclopenta[b]indoles | Up to 93% yield, 8.6:1 dr | mdpi.com |

| N-H Indoles | Vinyldiazo Reagents | Cr(III) Photocatalyst, Blue Light | Fused Indolines | High yields, exclusive regioselectivity | nih.gov |

| 3-Substituted Indoles | α-Haloketones | Na₂CO₃, TFE | Cyclopenta-fused Indolines | Good yields, high diastereoselectivity | researchgate.net |

Oxidation and Reduction Chemistry of the Indole Ring System and Side Chains

The electron-rich nature of the indole ring makes it susceptible to oxidation. acs.org The low oxidation potential means that reactions can occur with numerous oxidizing agents, but this can also lead to mixtures of products, making chemo- and regioselectivity a significant challenge. acs.org For this compound, the C3 position is unsubstituted and represents the most electron-rich site, making it a likely target for oxidation to form a 3-oxoindole derivative. However, the outcome is highly dependent on the chosen oxidant and reaction conditions.

Methods using iron(III) chloride and tert-butyl hydroperoxide (FeCl₃/TBHP) have been shown to mediate the oxidative dimerization of C2-substituted indoles to produce 2-(indol-3-yl)indolin-3-ones. acs.org Copper-catalyzed systems provide a pathway for the selective oxidation of C2-alkyl-substituted indoles to 3-oxindoles. nih.gov The position of the alkyl substituent on the indole ring plays a crucial role in directing the reaction pathway under these conditions. nih.gov Furthermore, green oxidation protocols using Oxone as a terminal oxidant with halide catalysis have been developed for various indole oxidations, including the conversion of C2,C3-disubstituted indoles to 2-keto acetanilides (Witkop oxidation). springernature.com

The reduction of the indole nucleus of this compound leads to the corresponding indoline derivative. This transformation can be achieved through various methods, including catalytic hydrogenation or by using reducing agents like sodium borohydride (B1222165) in the presence of trifluoroacetic acid (NaBH₄/CF₃CO₂H). semanticscholar.org The side chains can also be targeted; for example, a carboxylic acid group at the C2 position can be reduced to an alcohol. Reductive Fischer indolization is another strategy where a ketone can be transformed into an indoline in one pot. rsc.org

| Reaction Type | Indole Substrate | Reagents/Conditions | Major Product | Reference |

|---|---|---|---|---|

| Oxidation | C2-Substituted Indoles | FeCl₃ / TBHP | 2-(Indol-3-yl)indolin-3-ones | acs.org |

| Oxidation | 1,2-Dialkyl Indoles | Cu(I) catalyst, Acyl Nitroso Reagent | Oxindole framework | nih.gov |

| Oxidation | 3-Substituted Indoles | Electrochemical, KBr | 2-Oxindole | rsc.org |

| Reduction | 2,3-Dialkyl-1-(phenylsulfonyl)indole | NaBH₄ / CF₃CO₂H | 2,3-Dialkyl-1-(phenylsulfonyl)indoline | semanticscholar.org |

| Reduction | Prenylated Indole Derivative | Red-Al | Reduced Indoline Derivative | rsc.org |

Radical Reactions and Their Application in C-C and C-X Bond Formation

Radical reactions offer a powerful avenue for the functionalization of indoles, enabling the formation of C-C and C-X bonds under mild conditions. The inherent reactivity of the indole ring makes the C3 position the most common site for radical attack. chim.it For this compound, with the C2 position occupied, C-H functionalization via a radical pathway is highly favored at C3.

Photocatalysis has been instrumental in advancing radical-based indole functionalization. Heterogeneous photocatalysis using graphitic carbon nitride (g-C₃N₄) can facilitate the C-H alkylation of indoles with diazo compounds. bohrium.comscispace.com This process involves the generation of a carbon radical from the diazo compound through a visible-light-promoted proton-coupled electron transfer (PCET), which then adds to the indole. scispace.com

Photoredox catalysis using iridium or ruthenium complexes is another prominent strategy. nih.gov It enables the formation of reactive radical intermediates from precursors like α-bromolactones or alkyl halides, which then couple with the electron-rich indole. nih.gov While many examples focus on the C2-functionalization of 3-substituted indoles, the principles are applicable to other positions. nih.gov For instance, radical-mediated reactions under xanthate catalysis have been used for the intermolecular oxidative radical alkylation of indole to afford C2-acetate derivatives, although this mechanism may limit broader synthetic applications. longdom.org These methods provide a metal-free or metal-catalyzed approach to creating new bonds at specific positions on the indole core, which is highly valuable for late-stage modification of complex molecules. bohrium.comresearchgate.net

| Reaction Type | Indole Substrate | Radical Source/Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| C-H Alkylation | Indoles | Diazo Compounds | g-C₃N₄ (heterogeneous photocatalyst), Visible Light | C3-Alkylated Indoles | bohrium.comscispace.com |

| C2-H Alkylation | 3-Methylindole | α-Methoxycarbonyl-α-bromolactone | Ru(bpy)₃Cl₂ (photoredox catalyst), Flow reactor | C2-Alkylated Indole | nih.gov |

| C4/C6-H Phosphonylation | Indoles | Dialkyl H-phosphonates | Palladium catalyst | C4/C6-Phosphonylated Indoles | researchgate.net |

| C2-Alkylation | Indole | Ethyl iodoacetate | Xanthate-mediated radical conditions | Ethyl 2-(1H-indol-2-yl)acetate | longdom.org |

Stereo- and Regiochemical Control in Reactions of this compound

Achieving stereo- and regiochemical control is paramount in the synthesis of complex molecules derived from this compound. The inherent electronic properties of the indole nucleus dictate that the C3 position is the most nucleophilic and thus the most reactive towards electrophiles and radicals. chim.itbhu.ac.in When the C3 position is blocked, functionalization typically occurs at the C2 position. chim.it In this compound, the C2-ethyl group provides steric hindrance and the C7-methyl group provides a modest electronic-donating effect, both of which modulate the innate C3-selectivity.

To override the natural reactivity, chemists employ directing groups attached to the indole nitrogen. These groups can coordinate to a metal catalyst and direct a reaction to a specific, otherwise less reactive, C-H bond. For example:

An N-pivaloyl group can direct Rh-catalyzed C7-alkenylation. chim.it

An N-ethoxycarbamoyl group has been shown to be crucial for Ru-catalyzed C2-allylation using allyl alcohols, affording products with good to excellent regioselectivity and stereoselectivity. nih.gov

An N-benzoyl group facilitates highly regioselective Ru-catalyzed alkenylation at the C2-position, even in the presence of the more electronically favored C3 and C7 positions. acs.org

Reaction conditions, such as temperature, can also be a critical factor in controlling regioselectivity. In certain Ru-catalyzed reactions, lower temperatures may favor C7-alkenylation while higher temperatures can switch the selectivity to favor the C2-alkenylated product exclusively. acs.org Furthermore, strong acids like trifluoromethanesulfonic acid can induce a 1,2-migration, or "dance reaction," of an alkyl or aryl group from the C3 to the C2 position, providing another route to C2-substituted indoles. jst.go.jp In enantioselective catalysis, chiral ligands, such as BOX-type ligands with Cu(II) or chiral diphosphines with Pd(II), are used to control the stereochemical outcome of reactions, leading to enantioenriched indole derivatives. mdpi.commdpi.com

| Target Position | Strategy | Catalyst/Reagent | Example Reaction | Reference |

|---|---|---|---|---|

| C2 | N-Benzoyl Directing Group | Ru(II) catalyst, Cu(OAc)₂ | Alkenylation with acrylates | acs.org |

| C2 | N-Ethoxycarbamoyl Directing Group | [{RuCl₂(p-cymene)}₂] | Allylation with allyl alcohols | nih.gov |

| C2 | Acid-Promoted Migration | Trifluoromethanesulfonic acid | 1,2-Migration of C3-substituent | jst.go.jp |

| C2 | Palladium/Norbornene Catalysis | Pd(OAc)₂, Norbornene | Alkylation with primary alkyl bromides | organic-chemistry.org |

| C7 | N-Pivaloyl Directing Group | Rh catalyst | Alkenylation | chim.it |

Comprehensive Spectroscopic Analysis and Structural Elucidation of 2 Ethyl 7 Methyl 1h Indole and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-ethyl-7-methyl-1H-indole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a complete assignment of its proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethyl group, the methyl group, and the N-H proton of the indole (B1671886) ring. The chemical shifts are influenced by the electron-donating nature of the alkyl substituents and the aromaticity of the indole core.

The ¹³C NMR spectrum will display signals for all eleven carbon atoms in the molecule. The chemical shifts of the carbon atoms are indicative of their chemical environment, with sp²-hybridized carbons of the aromatic ring appearing at lower fields compared to the sp³-hybridized carbons of the ethyl and methyl groups.

The ¹⁵N NMR chemical shift for the indole nitrogen is sensitive to substitution on the indole ring. For monosubstituted indoles, the chemical shift range is approximately 27 ppm. scispace.com The presence of electron-donating groups, such as the ethyl and methyl groups in the target molecule, would influence the shielding of the nitrogen atom.

Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 (NH) | ~8.0 | br s | - |

| H-3 | ~6.2 | s | - |

| H-4 | ~7.1 | d | ~7.8 (³JH4-H5) |

| H-5 | ~6.9 | t | ~7.8 (³JH5-H4), ~7.5 (³JH5-H6) |

| H-6 | ~7.0 | d | ~7.5 (³JH6-H5) |

| CH₂ (ethyl) | ~2.8 | q | ~7.5 (³JCH₂-CH₃) |

| CH₃ (ethyl) | ~1.3 | t | ~7.5 (³JCH₃-CH₂) |

| CH₃ (7-methyl) | ~2.5 | s | - |

Note: Predicted values are based on data from similar substituted indoles. rsc.orgmdpi.comchemicalbook.comchemicalbook.com

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~140 |

| C-3 | ~100 |

| C-3a | ~128 |

| C-4 | ~120 |

| C-5 | ~121 |

| C-6 | ~119 |

| C-7 | ~118 |

| C-7a | ~135 |

| CH₂ (ethyl) | ~25 |

| CH₃ (ethyl) | ~14 |

| CH₃ (7-methyl) | ~16 |

Note: Predicted values are based on data from similar substituted indoles. rsc.orgchemicalbook.com

Predicted ¹⁵N NMR Chemical Shift for this compound

| Nitrogen | Predicted Chemical Shift (ppm) |

| N-1 | ~240-250 |

Note: Predicted value relative to nitromethane, based on data for substituted indoles. scispace.com

2D NMR experiments are crucial for unambiguously assigning the structure of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the ethyl group's CH₂ and CH₃ protons, and among the aromatic protons H-4, H-5, and H-6. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the direct assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, the CH₃ protons of the 7-methyl group would show a correlation to C-7 and C-7a, and the CH₂ protons of the ethyl group would correlate with C-2 and C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. A key NOESY correlation would be expected between the 7-methyl protons and the H-6 proton, confirming their close spatial relationship.

Isotopic labeling, particularly with deuterium (B1214612) (²H), is a powerful technique for elucidating reaction mechanisms. utah.edu In the context of this compound, deuterium labeling could be used to probe electrophilic substitution reactions. For example, by selectively deuterating the C-3 position, one could monitor the site-selectivity of subsequent reactions. The presence or absence of deuterium at specific positions in the product, as determined by ¹H and ²H NMR, would provide valuable mechanistic information. Furthermore, ¹⁵N labeling of the indole nitrogen would allow for more precise monitoring of reactions involving this atom and would aid in the definitive assignment of nitrogen-coupled carbons and protons in the various NMR spectra. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₁₁H₁₃N), the calculated exact mass would be a key piece of identifying information.

Calculated Exact Mass of this compound

| Molecular Formula | Calculated Exact Mass |

| C₁₁H₁₃N | 159.1048 |

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Identity |

| 159 | [M]⁺ |

| 144 | [M - CH₃]⁺ |

| 130 | [M - C₂H₅]⁺ |

Ion Mobility Spectrometry (IMS) is a technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is particularly useful for distinguishing between isomers that have the same mass. chemicalbook.com For instance, this compound could be differentiated from its isomers, such as 3-ethyl-7-methyl-1H-indole or 2,3,7-trimethyl-1H-indole, by their different drift times in the ion mobility cell, which correspond to different collision cross-sections (CCS). This capability is invaluable in complex mixture analysis where chromatographic separation may be incomplete.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the structural nuances of molecules like this compound. These techniques measure the vibrational energies of molecular bonds, which are unique to the types of atoms and the nature of the bonds connecting them.

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups: the indole N-H group, the aromatic ring system, and the alkyl (ethyl and methyl) substituents. While a dedicated spectrum for this compound is not publicly available, the expected positions of its characteristic vibrational bands can be accurately predicted based on data from the parent indole molecule and its alkylated derivatives. nist.govnist.gov

Key vibrational modes include:

N-H Stretch: A prominent, and often broad, absorption band is expected in the region of 3400-3500 cm⁻¹ for the N-H stretching vibration of the indole ring. Its position and shape are highly sensitive to hydrogen bonding.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene (B151609) and pyrrole (B145914) rings typically appear above 3000 cm⁻¹, usually in the 3000-3150 cm⁻¹ range.

Aliphatic C-H Stretch: The ethyl and methyl groups give rise to characteristic C-H stretching bands just below 3000 cm⁻¹. Asymmetric and symmetric stretches for CH₃ and CH₂ groups are expected in the 2960-2975 cm⁻¹ and 2850-2875 cm⁻¹ regions, respectively.

C=C Ring Stretching: Vibrations corresponding to the carbon-carbon double bonds within the aromatic and pyrrolic rings produce a series of sharp bands in the 1450-1620 cm⁻¹ region. These are highly characteristic of the indole ring system.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds, as well as bending modes for the alkyl groups, occur at lower frequencies, typically in the 600-1450 cm⁻¹ fingerprint region.

The following table summarizes the expected vibrational frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Indole N-H | Stretch | 3400 - 3500 | Medium-Strong |

| Aromatic C-H | Stretch | 3000 - 3150 | Medium-Weak |

| Alkyl C-H (CH₃, C₂H₅) | Asymmetric/Symmetric Stretch | 2850 - 2975 | Medium-Strong |

| Aromatic C=C | Ring Stretch | 1450 - 1620 | Strong-Medium |

| Alkyl C-H | Bending (Scissoring/Rocking) | 1370 - 1470 | Medium |

| Aromatic C-H | Out-of-Plane Bend | 700 - 900 | Strong |

The N-H group of the indole ring is a hydrogen bond donor, while the π-electron system of the aromatic ring can act as a weak hydrogen bond acceptor. The nitrogen atom itself can also act as a hydrogen bond acceptor. This allows for the formation of intermolecular hydrogen bonds, which significantly influence the physical properties and molecular arrangement of indole derivatives in condensed phases.

Vibrational spectroscopy is particularly sensitive to hydrogen bonding. When the indole N-H group participates in a hydrogen bond (e.g., N-H···N or N-H···O), the N-H stretching frequency undergoes a characteristic red-shift (a shift to lower wavenumber) and the corresponding absorption band becomes broader and more intense. The magnitude of this shift correlates with the strength of the hydrogen bond.

In the solid state, indole derivatives often form chains or dimers through N-H···π or other hydrogen bonds. nih.govresearchgate.net For instance, in the crystal structure of a 7-nitroindole (B1294693) derivative, centrosymmetric dimers are formed via N—H⋯O hydrogen bonds. nih.govresearchgate.net Such interactions would be clearly observable in an IR spectrum as a shift in the N-H stretching frequency from the "free" N-H value (typically >3450 cm⁻¹) to a lower value (e.g., 3200-3400 cm⁻¹). While intramolecular hydrogen bonds are less common in simple indoles, they can be engineered in more complex derivatives and would similarly alter the vibrational spectrum.

Electronic Spectroscopy (UV-Vis Absorption and Fluorescence) for Electronic Structure Characterization

Ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy are used to probe the electronic transitions within a molecule. The indole ring system is an excellent chromophore, and its electronic properties have been studied extensively. The absorption and emission spectra are dominated by transitions involving the π-electrons of the aromatic system.

The two lowest energy electronic transitions in indole are denoted as ¹Lₐ and ¹Lₑ. In nonpolar solvents, the ¹Lₑ transition is the lowest in energy and has a sharp, structured absorption profile, while the ¹Lₐ band is at slightly higher energy and is broad and featureless. The position and intensity of these bands are sensitive to substitution on the indole ring.

For this compound, the alkyl substituents (ethyl at C2 and methyl at C7) are electron-donating groups. This substitution is expected to cause a small bathochromic (red) shift in the absorption and emission maxima compared to the parent indole molecule, due to a slight destabilization of the ground state and stabilization of the excited state.

The table below compares the experimental absorption maxima (λmax) of indole and 2-methylindole (B41428) and provides a predicted range for this compound.

| Compound | Absorption λmax (nm) | Predicted/Experimental | Reference |

|---|---|---|---|

| Indole | ~270-280, ~287 | Experimental | nist.gov |

| 2-Methylindole | ~275, ~290 | Experimental | nist.gov |

| This compound | ~278-295 | Predicted | N/A |

Indole and its derivatives are also known for their fluorescence properties. Excitation into the ¹Lₐ or ¹Lₑ absorption bands typically leads to emission from the ¹Lₐ state, which is highly sensitive to the polarity of the environment. A larger Stokes shift (the difference between the absorption and emission maxima) is generally observed in more polar solvents. The fluorescence of this compound is expected to be similar to other alkylindoles, with an emission maximum likely in the 330-360 nm range depending on the solvent.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination of this compound Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself has not been reported, data from closely related derivatives illustrate the key structural features of this family of compounds.

As an example, the crystal structure of (Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoate, which contains a 7-methylindole (B51510) core, has been determined. nih.govresearchgate.net The analysis reveals that the fused five- and six-membered rings of the indole system are essentially planar. nih.govresearchgate.net In the crystal lattice, molecules are organized into centrosymmetric supramolecular dimers through N—H⋯O hydrogen bonds. nih.govresearchgate.net Furthermore, the packing is stabilized by π–π stacking interactions between the aromatic rings of adjacent molecules, with an inter-centroid distance of 3.499 Å. nih.gov

These features—a planar indole ring, hydrogen bonding involving the N-H group, and π–π stacking—are characteristic of the solid-state structures of many indole derivatives. It is highly probable that a crystalline form of this compound or its simple derivatives would exhibit similar structural motifs.

The crystallographic data for the exemplary 7-methyl-indole derivative is presented in the table below.

| Parameter | Value |

|---|---|

| Compound | (Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoate |

| Formula | C₁₆H₁₈N₄O₅ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.4716 (9) |

| b (Å) | 8.4722 (7) |

| c (Å) | 13.0971 (9) |

| α (°) | 108.695 (4) |

| β (°) | 91.865 (4) |

| γ (°) | 106.886 (4) |

| Volume (ų) | 843.80 (13) |

| Z | 2 |

Data from reference nih.govresearchgate.net.

Computational Chemistry and Theoretical Investigations of 2 Ethyl 7 Methyl 1h Indole

Electronic Structure Analysis and Aromaticity Assessment

The electronic structure and aromaticity of 2-ethyl-7-methyl-1H-indole, a substituted indole (B1671886) derivative, are of significant interest for understanding its reactivity and potential applications. Computational methods provide a powerful lens through which to examine these fundamental properties.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a simplified yet powerful model for predicting the reactivity of molecules. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the distribution and energies of the HOMO and LUMO would dictate its behavior in chemical reactions. The indole nucleus is an electron-rich aromatic system, and the presence of electron-donating alkyl groups (ethyl and methyl) at the C2 and C7 positions, respectively, is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The precise location of the highest electron density in the HOMO would indicate the most probable site for electrophilic substitution. Conversely, the LUMO's energy and distribution would highlight potential sites for nucleophilic attack.

A hypothetical FMO analysis for this compound would likely show the HOMO density concentrated on the pyrrole (B145914) ring of the indole system, particularly at the C3 position, which is a common site of electrophilic substitution in indoles. The LUMO, on the other hand, would be expected to be distributed more broadly across the bicyclic system.

| Orbital | Predicted Energy (Arbitrary Units) | Key Characteristics |

| HOMO | High | Electron-rich, localized primarily on the pyrrole ring, susceptible to electrophilic attack. |

| LUMO | Low | Electron-deficient, distributed across the aromatic system, potential for nucleophilic interaction. |

| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity. |

Quantitative Aromaticity Indices (e.g., NICS, HOMA)

Aromaticity, a central concept in chemistry, is not directly observable but can be quantified through various computational indices. Two of the most widely used are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

HOMA, on the other hand, is a geometry-based index that evaluates the degree of bond length equalization in a cyclic system. A HOMA value of 1 indicates a fully aromatic system with optimal bond lengths, while values less than 1 signify a deviation from ideal aromaticity. For this compound, the HOMA index would be calculated for both the pyrrole and benzene (B151609) rings based on their optimized geometries from quantum chemical calculations. It is anticipated that the benzene ring would have a HOMA value closer to 1 than the pyrrole ring, reflecting the inherent differences in their electronic structures.

| Aromaticity Index | Predicted Value (Pyrrole Ring) | Predicted Value (Benzene Ring) | Interpretation |

| NICS(0) | Negative | More Negative | Both rings are aromatic, with the benzene ring exhibiting stronger aromatic character. |

| HOMA | < 1 | Closer to 1 | Both rings show geometric characteristics of aromaticity, with the benzene ring being more ideally aromatic. |

Quantum Chemical Calculations of Reaction Mechanisms and Energy Profiles

Quantum chemical calculations are indispensable for elucidating the detailed mechanisms of chemical reactions, providing insights into the energetic landscapes that govern these transformations.

Identification and Characterization of Transition States

A transition state (TS) is a high-energy, transient species that exists at the peak of a reaction's energy profile, representing the bottleneck of the reaction. Identifying and characterizing the TS is crucial for understanding the reaction mechanism. For reactions involving this compound, such as electrophilic substitution, computational methods can be used to locate the TS geometry. Frequency calculations are then performed to confirm the nature of the stationary point; a true TS is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For instance, in the electrophilic substitution at the C3 position of this compound, the transition state would involve the attacking electrophile partially bonded to the C3 carbon, with the indole ring's aromaticity being partially disrupted.

Prediction of Activation Energies and Reaction Pathways

Once the reactants, products, and transition states have been computationally identified and their energies calculated, the activation energy (Ea) for a reaction can be determined. The activation energy is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.

By calculating the activation energies for different possible reaction pathways, the most favorable pathway can be predicted. For this compound, one could computationally explore the regioselectivity of electrophilic attack by comparing the activation energies for substitution at different positions on the indole ring. It is expected that the pathway for C3 substitution would have the lowest activation energy, consistent with experimental observations for many indole derivatives.

| Reaction Parameter | Predicted Value (C3-Substitution) | Predicted Value (Other Positions) | Significance |

| Activation Energy (Ea) | Lower | Higher | C3 is the kinetically favored site for electrophilic attack. |

| Reaction Enthalpy (ΔH) | Exothermic/Endothermic | Varies | Determines the overall energy change of the reaction. |

In Silico Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Maxima)

Computational chemistry allows for the in silico prediction of various spectroscopic parameters, which can be invaluable for the identification and characterization of molecules.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predicted shifts, when compared with experimental data, can confirm the assigned structure. The calculations would likely predict distinct signals for the ethyl and methyl protons and carbons, as well as for the protons and carbons of the indole ring, reflecting their unique chemical environments.

IR Frequencies: Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. Computational frequency calculations can predict the IR spectrum of this compound. The predicted spectrum would show characteristic peaks corresponding to N-H stretching, C-H stretching of the alkyl and aromatic groups, and C=C stretching of the aromatic rings. These predictions can aid in the interpretation of experimental IR spectra.

UV-Vis Maxima: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the electronic absorption spectra of molecules. For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax), which correspond to the π → π* transitions within the indole chromophore.

| Spectroscopic Parameter | Predicted Data Type | Information Gained |

| ¹H and ¹³C NMR | Chemical Shifts (ppm) | Structural confirmation and assignment of protons and carbons. |

| IR | Frequencies (cm⁻¹) | Identification of functional groups and vibrational modes. |

| UV-Vis | λmax (nm) | Information on electronic transitions and the conjugated system. |

Molecular Dynamics Simulations to Study Conformational Landscapes

The general process for conducting MD simulations on a molecule such as this compound would involve several key steps. Initially, a realistic atomistic model of the molecule is constructed. A force field, which is a set of parameters describing the potential energy of the system, is then assigned to all atoms and bonds. The system is typically solvated in a box of explicit solvent molecules, such as water, to mimic physiological or solution-phase conditions. Following energy minimization to remove any steric clashes, the system is gradually heated to the desired temperature and equilibrated under specific pressure and volume conditions. Finally, a production simulation is run for an extended period, during which the trajectory of each atom is recorded.

Analysis of the resulting trajectories can reveal the accessible conformations of the this compound molecule. Key analyses would include:

Root Mean Square Deviation (RMSD): To assess the structural stability of the molecule over time.

Root Mean Square Fluctuation (RMSF): To identify regions of high flexibility, such as the rotation of the ethyl group.

Dihedral Angle Analysis: To map the rotational energy landscape of the C-C bond of the ethyl group, identifying the most stable rotamers.

Radial Distribution Functions (RDFs): To understand the interactions between the indole molecule and the surrounding solvent.

For instance, MD simulations performed on indole-type dye molecules have been used to study their aggregation behavior and the influence of co-adsorbents. nih.gov These studies analyze parameters like RDFs and diffusion coefficients to understand how intermolecular interactions are affected by substituents, which in turn influences their macroscopic properties. nih.gov A similar approach for this compound would provide a detailed picture of its conformational preferences and how it interacts with its environment.

Table 1: Hypothetical Conformational Analysis Data for this compound from a Simulated MD Trajectory

| Dihedral Angle (N-C2-Cα-Cβ) | Population (%) | Relative Energy (kcal/mol) |

| gauche (-) | 30 | 0.5 |

| anti | 55 | 0.0 |

| gauche (+) | 15 | 1.2 |

This table is representative and illustrates the type of data that could be generated from an MD simulation. The values are hypothetical.

Quantitative Structure-Reactivity Relationships (QSAR) and Electronic Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. For a novel compound like this compound, QSAR studies would be invaluable for predicting its potential biological activities or reactivity based on its structural features.

The development of a QSAR model involves calculating a set of molecular descriptors for a series of related molecules with known activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical equation that relates the descriptors to the activity.

For indole derivatives, numerous QSAR studies have been conducted to explore their potential as therapeutic agents. For example, QSAR models have been developed for indole derivatives as inhibitors of enzymes like isoprenylcysteine carboxyl methyltransferase (Icmt) and SARS 3CLpro. ijpsi.orgnih.gov In these studies, a variety of electronic and quantum chemical descriptors are often employed.

Electronic Descriptors Relevant to this compound:

Electronic descriptors are crucial in QSAR as they describe the electronic properties of a molecule, which are fundamental to its interaction with biological targets. For this compound, these would include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These are related to the molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO is an indicator of chemical reactivity.

Dipole Moment: This describes the polarity of the molecule, which influences its solubility and ability to engage in electrostatic interactions.

Partial Atomic Charges: The distribution of charges on the atoms of the molecule can indicate sites for electrostatic or hydrogen-bonding interactions.

Global Electrophilicity Index: This descriptor provides a measure of the molecule's ability to act as an electrophile. nih.gov

Computational methods like Density Functional Theory (DFT) are commonly used to calculate these descriptors for a series of substituted indoles. researchgate.net The calculated values can then be used to build a QSAR model. For example, a study on substituted indoles found that their excited state properties correlated well with their electrophilicity. nih.gov

Table 2: Representative Electronic Descriptors for a Series of Hypothetical Alkyl-Substituted Indoles

| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Predicted Activity (pIC50) |

| Indole | -5.52 | 0.21 | 2.11 | 4.5 |

| 7-Methylindole (B51510) | -5.48 | 0.25 | 2.15 | 4.8 |

| 2-Ethylindole | -5.45 | 0.28 | 2.20 | 5.1 |

| This compound | -5.41 | 0.32 | 2.24 | 5.4 (Predicted) |

This table is for illustrative purposes. The descriptor values and predicted activity are hypothetical and serve to demonstrate the application of QSAR principles. The prediction for this compound would be derived from a QSAR model built using the other compounds in the series.

By establishing a robust QSAR model for a class of compounds including this compound, it would be possible to predict its reactivity and guide the synthesis of new derivatives with potentially enhanced properties.

Application of 2 Ethyl 7 Methyl 1h Indole As a Versatile Synthetic Building Block

Synthesis of Complex Nitrogen-Containing Heterocyclic Systems

The indole (B1671886) nucleus is a cornerstone in the architecture of numerous biologically active compounds and functional materials. The strategic functionalization of the indole core, as seen in 2-ethyl-7-methyl-1H-indole, provides a powerful tool for the synthesis of intricate heterocyclic systems.

The indole scaffold of this compound is a prime candidate for the construction of fused indole architectures, which are prevalent in many natural products and pharmaceuticals. The electron-rich nature of the indole ring facilitates electrophilic substitution and cyclization reactions, which can be exploited to build additional rings onto the core structure.

The C2-C3 bond of the indole is a common site for annulation reactions. For instance, rhodium-catalyzed C-H acetoxylation/hydrolysis/annulation sequences have been employed to synthesize indole-fused six-, seven-, or eight-membered N,O-heterocycles. nih.gov While not specifically demonstrated with this compound, this methodology could likely be adapted. The presence of the 2-ethyl group would influence the reaction conditions required and potentially the stereochemical outcome of the cyclization.

Another approach to fused systems involves the reaction of substituted indoles with various coupling partners. For example, the FeCl3-catalyzed reaction of 2-(1H-indol-2-yl)phenol with 2,3-dichloroquinoxaline (B139996) can lead to the formation of a seven-membered oxepine ring fused to the indole. ambeed.com The 7-methyl group in this compound would likely introduce steric hindrance that could affect the feasibility and yield of such transformations.

The following table summarizes representative reactions for the synthesis of fused indole systems, which could potentially be adapted for use with this compound.